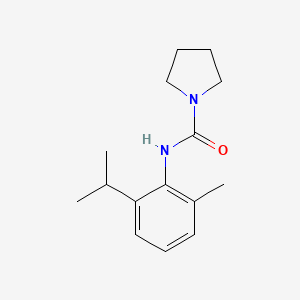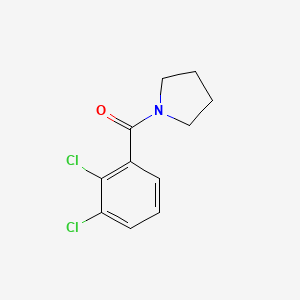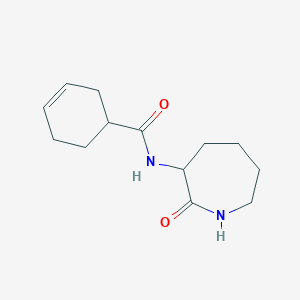
N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide, also known as R-306465 or JNJ-42153605, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor involved in various physiological processes, including learning and memory, synaptic plasticity, and pain modulation.
Wirkmechanismus
N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to its endogenous ligand, glutamate. This leads to increased signaling through the mGluR5 pathway, which is involved in various physiological processes, including synaptic plasticity, learning and memory, and pain modulation.
Biochemical and Physiological Effects:
N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of cognitive impairment. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of mood, motivation, and reward. Additionally, N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide is its selectivity for the mGluR5 receptor, which reduces the likelihood of off-target effects. Additionally, the compound has been shown to have good pharmacokinetic properties, including good brain penetration and oral bioavailability. However, one limitation of N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for the development and application of N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide. One potential direction is the development of more potent and selective mGluR5 modulators, which may have improved efficacy and reduced side effects. Another direction is the investigation of the therapeutic potential of N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. Additionally, the use of N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide as a tool compound for the study of mGluR5 signaling and function may lead to a better understanding of the role of this receptor in various physiological processes.
Synthesemethoden
The synthesis of N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide involves the reaction of 2-methyl-6-propan-2-ylphenylboronic acid with pyrrolidine-1-carboxylic acid chloride in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain the desired compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. The compound has been shown to enhance the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of mood, motivation, and reward.
Eigenschaften
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11(2)13-8-6-7-12(3)14(13)16-15(18)17-9-4-5-10-17/h6-8,11H,4-5,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVDHDIYMXPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)




![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)




![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)

![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)